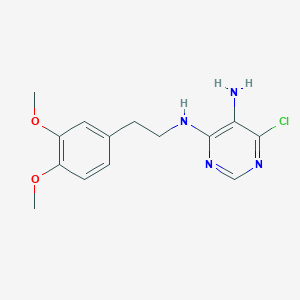
6-Chloro-N4-(3,4-dimethoxyphenethyl)pyrimidine-4,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N4-(3,4-dimethoxyphenethyl)pyrimidine-4,5-diamine typically involves the reaction of 6-chloropyrimidine-4,5-diamine with 3,4-dimethoxyphenethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various research fields .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-N4-(3,4-dimethoxyphenethyl)pyrimidine-4,5-diamine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
6-Chloro-N4-(3,4-dimethoxyphenethyl)pyrimidine-4,5-diamine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Chloro-N4-(3,4-dimethoxyphenethyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 6-Chloro-N4-methylpyrimidine-4,5-diamine
- 6-Chloro-N4-ethylpyrimidine-4,5-diamine
Uniqueness
6-Chloro-N4-(3,4-dimethoxyphenethyl)pyrimidine-4,5-diamine is unique due to its specific substitution pattern and the presence of the 3,4-dimethoxyphenethyl group. This structural feature imparts distinct reactivity and selectivity, making it valuable for specialized applications .
Eigenschaften
Molekularformel |
C14H17ClN4O2 |
|---|---|
Molekulargewicht |
308.76 g/mol |
IUPAC-Name |
6-chloro-4-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-4,5-diamine |
InChI |
InChI=1S/C14H17ClN4O2/c1-20-10-4-3-9(7-11(10)21-2)5-6-17-14-12(16)13(15)18-8-19-14/h3-4,7-8H,5-6,16H2,1-2H3,(H,17,18,19) |
InChI-Schlüssel |
IMRKCBLDVNIMDN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCNC2=C(C(=NC=N2)Cl)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11774274.png)

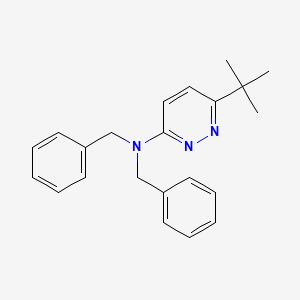

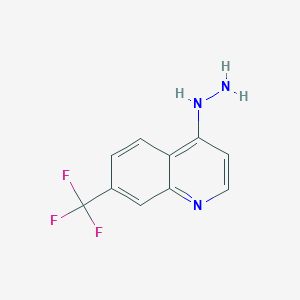
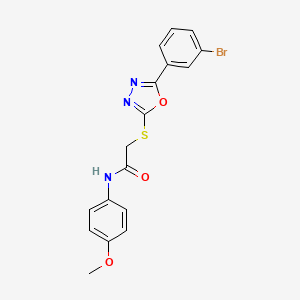
![5-Methoxy-3-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B11774313.png)
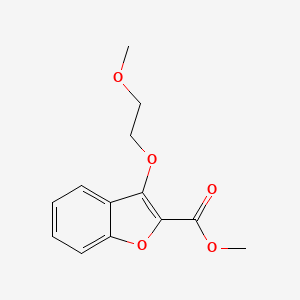
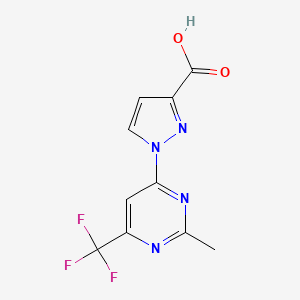
![3-(p-Tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-one 5,5-dioxide](/img/structure/B11774329.png)
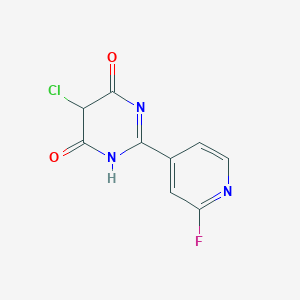
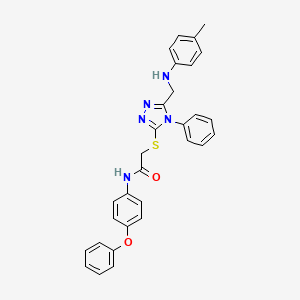
![7-Chloro-1-methoxydibenzo[b,d]furan-4-carboxylic acid](/img/structure/B11774350.png)

